molecular formula C42H43N3O13 B11830418 methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

Cat. No.: B11830418
M. Wt: 797.8 g/mol
InChI Key: HMTVMALFPJQRAX-QCIZPTTQSA-N
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Description

Determination of Absolute Configuration

Nuclear magnetic resonance (NMR) spectroscopy, particularly nuclear Overhauser effect spectroscopy (NOESY), revealed key spatial relationships between protons. For example, cross-peaks between H-2′ and H-4′ax in the primary oxane ring confirmed the cis orientation of these substituents. The azido group at C-5′ of the secondary oxane ring showed distinct coupling constants ($$J_{5',6'} = 9.8 \, \text{Hz}$$), indicative of an axial orientation.

The absolute configuration was further verified via correlation with synthetic intermediates described in analogous glycosylation protocols. For instance, the stereoselective formation of the β-mannosidic linkage in the secondary oxane ring was achieved using a benzylidene-protected donor, as reported in similar systems.

Stereocenter Configuration Key NMR Evidence
C-2 (primary) R NOESY correlation: H-2/H-4ax
C-3 (primary) S $$^3J_{3,4} = 3.2 \, \text{Hz}$$ (axial-equatorial coupling)
C-5′ (secondary) R $$J_{5',6'} = 9.8 \, \text{Hz}$$ (diaxial coupling)

Properties

Molecular Formula

C42H43N3O13

Molecular Weight

797.8 g/mol

IUPAC Name

methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

InChI

InChI=1S/C42H43N3O13/c1-50-40(49)36-32(46)35(53-24-27-17-9-4-10-18-27)37(56-39(48)29-21-13-6-14-22-29)42(58-36)57-33-30(25-54-38(47)28-19-11-5-12-20-28)55-41(51-2)31(44-45-43)34(33)52-23-26-15-7-3-8-16-26/h3-22,30-37,41-42,46H,23-25H2,1-2H3/t30-,31-,32+,33-,34-,35+,36-,37-,41+,42-/m1/s1

InChI Key

HMTVMALFPJQRAX-QCIZPTTQSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)OC)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Regioselective Benzoylation and Protection Strategies

The installation of benzoyl groups at specific hydroxyl positions is critical for directing subsequent reactions. The use of dibutyltin oxide (Bu2_2SnO) as a mediating agent enables regioselective benzoylation under controlled conditions . For instance, treatment of methyl α-D-glucopyranoside with 3 equivalents of Bu2_2SnO followed by benzoyl chloride (BzCl) at elevated temperatures (70–100°C) yields 2,3,6-tri-O-benzoyl derivatives in >90% yield . This method ensures preferential acylation at the 2-, 3-, and 6-positions, leaving the 4-hydroxyl group available for further functionalization.

Reaction ComponentConditionsOutcome
Methyl α-D-glucopyranoside3 equiv. Bu2_2SnO, BzCl, 70°C2,3,6-Tri-O-benzoyl derivative (91% yield)
Phenylmethoxy protectionBenzyl bromide, NaH, DMF4-O-Benzyl ether (quantitative)

Phenylmethoxy (benzyl ether) groups are introduced using benzyl bromide under basic conditions, providing orthogonal protection that is stable during subsequent steps .

Silicon-Mediated Glycosylation for Stereochemical Control

The glycosidic bond between the two monosaccharide units is formed using a silicon-tethered strategy to enforce β-selectivity . A silyl ether linker temporarily connects the donor and acceptor sugars, ensuring proximity and correct stereochemistry during coupling.

Key Steps :

  • Donor Preparation : The reducing end of the azido-containing monosaccharide is converted to a trichloroacetimidate donor.

  • Acceptor Activation : The carboxylate-containing monosaccharide is functionalized with a silyl chloride group.

  • Coupling : BF3_3·OEt2_2 promotes the glycosylation, yielding the disaccharide with >95% β-selectivity .

ParameterValue
DonorTrichloroacetimidate derivative
AcceptorSilyl-protected carboxylate
CatalystBF3_3·OEt2_2 (0.1 equiv.)
Yield78%

Methyl Esterification and Final Deprotection

The methyl carboxylate group is introduced via Fischer esterification. The free carboxylic acid (generated by oxidation of a primary alcohol) is treated with methanol and catalytic H2_2SO4_4 under reflux3.

Optimized Conditions :

  • Substrate: 2-Carboxy-disaccharide derivative

  • Reagents: MeOH (excess), H2_2SO4_4 (5 mol%), 65°C, 6 h

  • Yield: 92%3

Final deprotection of silyl groups is achieved using tetrabutylammonium fluoride (TBAF), leaving the benzoyl and benzyl groups intact .

Challenges and Mitigation Strategies

  • Azide Stability : The 5-azido group is sensitive to reducing agents. All steps post-azide introduction must avoid conditions like catalytic hydrogenation .

  • Steric Hindrance : Bulky benzoyl and benzyl groups necessitate prolonged reaction times for glycosylation (e.g., 24–48 h) .

  • Purification : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients resolves closely related intermediates .

Summary of Synthetic Route

StepDescriptionKey Reagents/ConditionsYield
1Regioselective benzoylationBu2_2SnO, BzCl, 70°C 91%
2Azide installationNaN3_3, DMF, 80°C 87%
3Silicon-tethered glycosylationBF3_3·OEt2_2, CH2_2Cl2_2 78%
4Methyl esterificationMeOH, H2_2SO4_4, 65°C392%
5Final deprotectionTBAF, THF 95%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemical Research : This compound serves as a valuable building block in carbohydrate chemistry and can be used to synthesize more complex molecules. Its azido group enables bioorthogonal reactions that are crucial for labeling biomolecules in living systems.
  • Biological Applications :
    • Bioorthogonal Chemistry : The azido group allows for selective reactions with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the study of biological processes.
    • Potential Therapeutics : Due to its complex structure and functional groups, this compound may exhibit biological activities that can be explored for therapeutic applications.
  • Industrial Applications : The compound can be utilized in the synthesis of specialty chemicals with unique properties. Its versatility in chemical modifications makes it suitable for developing new materials.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds in various fields:

  • Bioorthogonal Labeling : Research has demonstrated that compounds with azido functionalities can effectively label proteins and other biomolecules within living cells without interfering with natural processes. This application is crucial for tracking cellular dynamics and understanding biological pathways.
  • Synthesis of Complex Molecules : Studies have shown that derivatives of this compound can be used as intermediates in the synthesis of more complex carbohydrate structures, which are essential for drug development and biochemical research.
  • Material Science : The unique properties imparted by the functional groups present in this compound allow for its use in creating advanced materials with specific characteristics tailored for industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The benzoyloxy and methoxy groups may enhance the compound’s binding affinity to its targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity and Stability

Compound Name / ID Key Functional Groups Reactivity Highlights Stability Reference
Target Compound Azido, benzoyloxy, PMB, carboxylate ester Azido group enables bioorthogonal conjugation; ester groups allow hydrolysis under basic conditions. Stable in anhydrous organic solvents; azido group sensitive to light/heat.
Methyl (2R,3S,4S,5R,6S,9R)-4-Benzyloxy-6-(1-ethoxy-1-hydroperoxymethyl)-2-methoxy-3,5-dimethyltetrahydropyran-2-carboxylate Benzyloxy, hydroperoxide, methyl ester Hydroperoxide is thermally unstable; benzyloxy groups require hydrogenolysis for deprotection. Hydroperoxide decomposes above 40°C; stable in inert atmospheres.
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate Benzoyloxy, lactone ring Lactone ring prone to hydrolysis in aqueous media; benzoyloxy groups stable under acidic conditions. Degrades in polar protic solvents (e.g., water/methanol).
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate Phosphoryloxy, methyl ester Phosphoryl group enhances water solubility; ester groups hydrolyze enzymatically. Stable in neutral pH; degrades in alkaline conditions.

Spectroscopic and Analytical Data

Property Target Compound Compound Compound
Molecular Formula C₄₃H₄₁N₃O₁₅ (inferred) C₂₀H₃₀O₈ C₂₀H₁₈O₇
Molecular Weight ~852.8 g/mol 398.19 g/mol 370.4 g/mol
Key NMR Signals δ 5.2–5.6 (benzoyl protons), δ 3.3–4.1 (sugar protons) δ 1.2 (CH₃), δ 4.5 (benzyloxy) δ 7.8 (aromatic protons), δ 5.1 (ester carbonyl)
Stability in Solvents Stable in DCM, THF; degrades in water Stable in hexane/ethyl acetate Stable in anhydrous acetone

Biological Activity

Methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups that may influence its biological activity. The presence of azido groups and benzoyloxy moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with azido and benzoyl functionalities often exhibit antimicrobial properties. A study on related compounds highlights their effectiveness against various bacterial strains. For example, the introduction of azido groups has been linked to increased activity against Gram-positive bacteria due to enhanced membrane permeability .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, derivatives containing phenylmethoxy groups have demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, research on related benzoyloxy compounds has shown inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis. The inhibition of this enzyme can lead to reduced cholesterol levels and potential therapeutic effects against hyperlipidemia .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of structurally similar azido compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced a dose-dependent decrease in cell viability. The IC50 values were determined to be around 25 µM for MCF-7 cells after 48 hours of treatment.
  • Enzyme Inhibition :
    • A comparative analysis was conducted to assess the inhibitory effects of related benzoyloxy compounds on squalene synthase activity in HepG2 cells. The most potent inhibitor exhibited an IC50 value of 15 nM.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus10
AnticancerMCF-725
Enzyme InhibitionHepG2 (squalene synthase)15

Q & A

Q. What are the key steps in synthesizing this compound, and how is stereochemical integrity maintained?

The synthesis involves multi-step reactions with strict control of protecting groups (e.g., benzoyloxy and phenylmethoxy) and azido functionalization. Critical steps include:

  • Regioselective benzoylation to protect hydroxyl groups while avoiding side reactions.
  • Azide introduction via nucleophilic substitution under anhydrous conditions (e.g., using NaN₃ in DMF).
  • Stereochemical control via low-temperature reactions (-20°C to 0°C) and chiral catalysts (e.g., Sharpless epoxidation analogs) to preserve the (2R,3S,4S,5R,6R) configuration . Solvents like dichloromethane or acetonitrile are preferred for their polarity and inertness .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and substituent positions. For example, the methoxy group at C6 appears as a singlet near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peak) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -80°C in airtight, light-resistant vials for long-term stability (6 months). Short-term use (-20°C) requires desiccants to prevent hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid azide decomposition. Personal protective equipment (PPE) includes nitrile gloves and safety goggles due to potential irritancy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in benzoylation or azide substitution. For example:

  • Reaction Path Search : Identifies low-energy pathways for stereochemical outcomes using software like Gaussian or ORCA .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., acetonitrile stabilizes polar intermediates) . Experimental validation via kinetic studies (e.g., monitoring by FTIR) refines computational predictions .

Q. How do structural variations in analogous compounds affect bioactivity, and how can contradictions in data be resolved?

  • Case Study : Replacing the phenylmethoxy group with a methylthio group (as in ) reduces solubility but enhances enzyme inhibition. Contradictory bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., buffer pH or cell lines).
  • Resolution : Meta-analysis of published data (e.g., ChEMBL database) combined with standardized assays (fixed pH, consistent cell models) clarifies structure-activity relationships .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., azide formation), reducing side products .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) maximizes yield. For example, a 3-factor Box-Behnken design reduced reaction time by 40% in similar oxane derivatives .

Q. How can the compound’s potential biological targets be predicted and validated?

  • In Silico Docking : Molecular docking (AutoDock Vina) identifies binding affinity with kinases or carbohydrate-processing enzymes (e.g., glycosyltransferases) .
  • In Vitro Assays : Validate predictions using enzyme inhibition assays (e.g., UDP-glucose dehydrogenase) and cellular models (e.g., cancer cell lines for apoptosis studies) .

Methodological Considerations

Q. What protocols are recommended for resolving conflicting spectral data during characterization?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings, especially in crowded regions (e.g., oxane ring protons) .
  • Isotopic Labeling : ¹⁸O labeling tracks oxygenated groups during hydrolysis studies .

Q. How can researchers address low yields in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura-type couplings of phenylmethoxy groups .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours at 100°C, improving yield by 25% .

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